5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Overview

Description

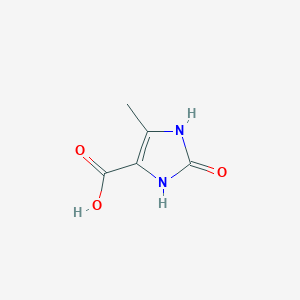

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazole ring fused with a dihydro-oxo moiety. Its structure includes:

- Methyl group at position 5, enhancing lipophilicity.

- Carboxylic acid at position 4, enabling ionic interactions and solubility modulation.

This compound is a derivative of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2) , with the methyl substitution at position 5 distinguishing it from simpler analogs.

Preparation Methods

Hydrochloric Acid-Mediated Cyclization

A direct synthesis route involves the cyclization of 5-cyano-2,3-dihydro-1-methyl-2-oxo-1H-imidazole-4-carboxylic acid using hydrochloric acid under heating conditions . Anderson et al. (1989) reported a 90% yield by refluxing the precursor in concentrated HCl for 1 hour . The reaction proceeds via acid-catalyzed nitrile hydrolysis, followed by intramolecular cyclization to form the target compound.

Key Reaction Parameters:

-

Reactant: 5-cyano-2,3-dihydro-1-methyl-2-oxo-1H-imidazole-4-carboxylic acid

-

Reagent: Hydrogen chloride (concentrated)

-

Conditions: 1 hour at 100–110°C

This method is favored for its simplicity and high yield but requires careful handling of corrosive HCl.

Carbon Dioxide Carboxylation Under Alkaline Conditions

The patent US4672128A describes a scalable process using carbon dioxide and alkali metal carbonates to synthesize imidazole-4-carboxylic acids . For 5-methyl-2-oxo derivatives, the reaction involves:

-

Substrate Preparation: 1-methylimidazole derivatives are suspended with potassium carbonate.

-

Carboxylation: CO₂ is introduced at 140–230°C under 2–180 bar pressure.

-

Acidification: The intermediate potassium salt is treated with HCl to precipitate the free acid .

Optimized Conditions from Example 2:

| Parameter | Value |

|---|---|

| Temperature | 219°C |

| Pressure | 120 bar |

| Catalyst | None required |

| Reaction Time | 2.5 hours |

| Yield | 67.6% |

This method avoids metal catalysts and achieves moderate yields, making it suitable for industrial applications .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Method 1 excels in yield (90%) but uses hazardous HCl, limiting large-scale use.

-

Method 2 employs safer reagents (CO₂, K₂CO₃) and achieves 67.6% yield, balancing safety and scalability .

Byproduct Formation

Decarboxylation is a key side reaction in Method 2, particularly above 220°C. The patent notes that maintaining temperatures below 230°C minimizes decomposition .

Structural and Mechanistic Insights

The carboxylation mechanism (Method 2) involves nucleophilic attack by the imidazole ring’s C4 position on electrophilic CO₂, facilitated by the alkaline environment . The betaine intermediate stabilizes the carboxylate group, which is protonated during acidification to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Thiouridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced back to uridine under specific conditions.

Substitution: The sulfur atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Uridine.

Substitution: Various substituted uridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Research

Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A study highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting a mechanism of action that warrants further investigation for anticancer drug development.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. This application could lead to the development of therapeutic agents targeting these conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of the compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM, indicating strong potential as an anticancer agent.

Mechanism of Action

2-Thiouridine exerts its effects primarily through the stabilization of RNA structures. The sulfur atom at the second position enhances the stability of uridine-adenine base pairs and destabilizes uridine-guanine wobble pairs . This modification preorganizes the single-stranded RNA, facilitating hybridization and improving the overall stability of RNA duplexes . In its antiviral role, 2-thiouridine inhibits RNA synthesis catalyzed by viral RNA-dependent RNA polymerase, thereby reducing viral RNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Key Observations:

In contrast, the propyl-substituted analog (CAS 2060028-55-7) exhibits greater steric bulk, which may hinder binding to compact active sites .

Ring Modifications: Benzo[d]imidazole derivatives (e.g., CAS 23814-14-4) show higher structural similarity (0.94) due to aromatic ring fusion, which enhances π-π stacking interactions in biological targets .

Physicochemical Properties

- Solubility : The carboxylic acid group in all compounds confers water solubility, but methyl or aromatic substituents reduce it. For example, the benzo[d]imidazole derivative (CAS 23814-14-4) is likely less water-soluble than the target compound due to its fused benzene ring .

- Stability : Thioxo analogs (e.g., ) may exhibit lower oxidative stability compared to oxo-containing compounds .

Biological Activity

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 14058-87-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent literature.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity

- Studies have shown that imidazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from imidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

- A comparative study highlighted the antibacterial activity of various imidazole derivatives, where the synthesized compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli (Table 1).

Compound Zone of Inhibition (mm) 5a E. coli: 15 P. aeruginosa: 19 B. subtilis: 21 Streptomycin E. coli: 28 -

Antitumor Activity

- Imidazole derivatives have been explored for their potential in cancer therapy. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth .

- A recent study indicated that certain imidazole compounds could induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.

- Anti-inflammatory Properties

- Antioxidant Activity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature:

- Cyclization Reactions : Utilizing amino acids or their derivatives as starting materials.

- Condensation Reactions : Involving carbonyl compounds and amines under controlled conditions to form the imidazole ring structure.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives including this compound against clinical isolates of bacteria. The results indicated that this compound showed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Antitumor Potential

In a separate investigation into the antitumor effects of imidazole derivatives, it was found that treatment with these compounds resulted in a marked reduction in tumor size in animal models. The study concluded that these compounds could serve as promising leads for further development into anticancer drugs.

Properties

IUPAC Name |

5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYTADLKKKKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543832 | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-09-2 | |

| Record name | 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101184-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.